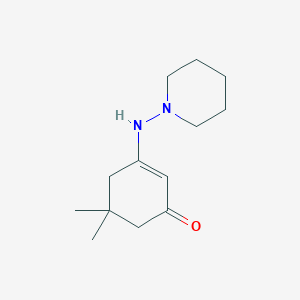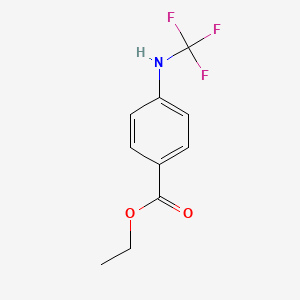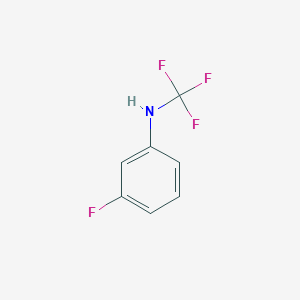
3-fluoro-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F4N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups. This compound is part of the broader class of fluorinated aromatic amines, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups onto an aniline precursor. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. For example, the reaction of aniline with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These can include continuous flow processes where the reagents are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-Fluoro-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and specialty polymers.
Mécanisme D'action
The mechanism by which 3-fluoro-N-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)aniline: Similar in structure but lacks the fluorine atom on the benzene ring.
2-Fluoro-3-(trifluoromethyl)aniline: Another isomer with the fluorine atom in a different position.
4-Fluoro-3-(trifluoromethyl)aniline: Similar structure with the fluorine atom at the para position.
Uniqueness
3-Fluoro-N-(trifluoromethyl)aniline is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets, making it valuable in various applications.
Propriétés
Formule moléculaire |
C7H5F4N |
|---|---|
Poids moléculaire |
179.11 g/mol |
Nom IUPAC |
3-fluoro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F4N/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4,12H |
Clé InChI |
MMTWHZJBDWRCJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)NC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine](/img/structure/B13960269.png)
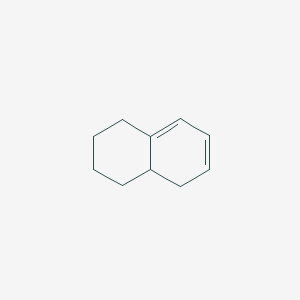
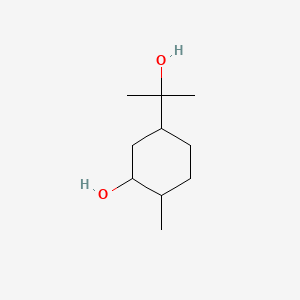
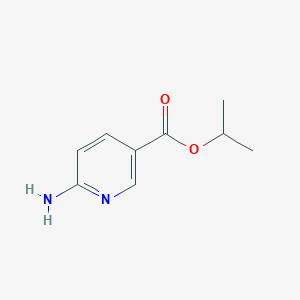


![cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13960306.png)
![1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B13960318.png)
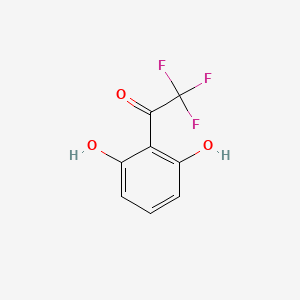
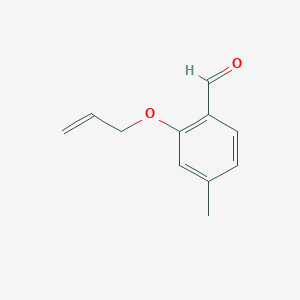
![4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13960333.png)
